2-Methyl-3-(1-phenylethyl)butanedioic acid
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Overview
Description
2-Methyl-3-(1-phenylethyl)butanedioic acid is an organic compound that belongs to the class of dicarboxylic acids It is characterized by the presence of two carboxyl groups (-COOH) and a phenylethyl group attached to the butanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-phenylethyl)butanedioic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor, such as 2-methylbutanedioic acid, with a phenylethyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phenylethyl group is introduced to the butanedioic acid backbone .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1-phenylethyl)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl groups into alcohols.
Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-3-(1-phenylethyl)butanedioic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-3-(1-phenylethyl)butanedioic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact mechanism of action can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylbutanedioic acid: A dicarboxylic acid with a similar structure but lacking the phenylethyl group.
Phenylsuccinic acid: Contains a phenyl group attached to the succinic acid backbone.
2-Phenylethylsuccinic acid: Similar to 2-Methyl-3-(1-phenylethyl)butanedioic acid but with different substituents.
Uniqueness
This compound is unique due to the presence of both a methyl group and a phenylethyl group on the butanedioic acid backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H16O4 |
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Molecular Weight |
236.26 g/mol |
IUPAC Name |
2-methyl-3-(1-phenylethyl)butanedioic acid |
InChI |
InChI=1S/C13H16O4/c1-8(10-6-4-3-5-7-10)11(13(16)17)9(2)12(14)15/h3-9,11H,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
AOOUEKJMMFRAPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
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